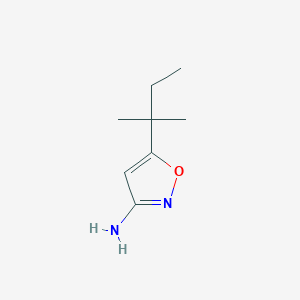
5-(Tert-pentyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-pentyl)isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-pentyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-(Tert-pentyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Substitution: Reactions with α,β-unsaturated carbonyl compounds to form substituted isoxazoles.
Cycloaddition: (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions:
Oxidation: CuCl, tert-butyl nitrite, isoamyl nitrite.
Substitution: N-hydroxyl-4-toluenesulfonamide, α,β-unsaturated carbonyl compounds.
Cycloaddition: Alkyne, nitrile oxide.
Major Products:
- Substituted isoxazoles
- 3,5-disubstituted isoxazoles
Scientific Research Applications
5-(Tert-pentyl)isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tert-pentyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an FLT3 inhibitor, it inhibits the phosphorylation of FLT3, leading to the suppression of tumor growth in acute myeloid leukemia . The compound’s diverse biological activities are attributed to its ability to interact with various enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
- 5-(Tert-butyl)isoxazol-3-amine
- 5-(Tert-pentyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
Comparison: 5-(Tert-pentyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)10-11-6/h5H,4H2,1-3H3,(H2,9,10) |
InChI Key |
AJZPKCNMAULNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


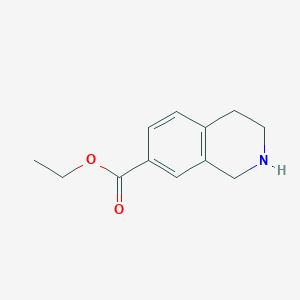
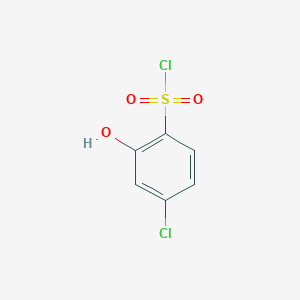


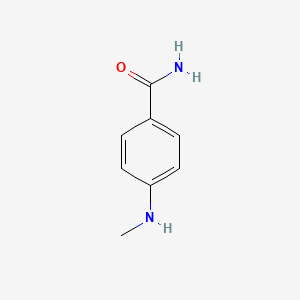
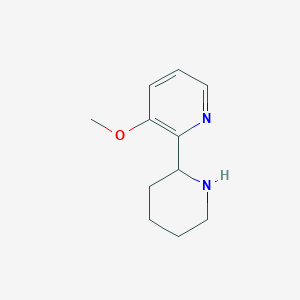
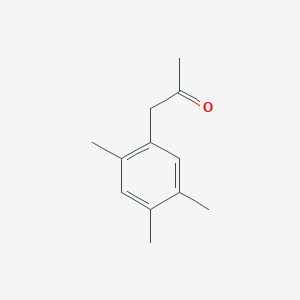



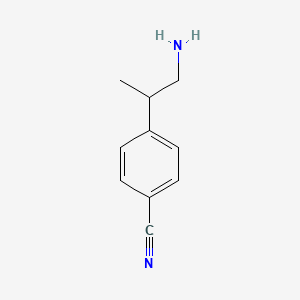

![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

